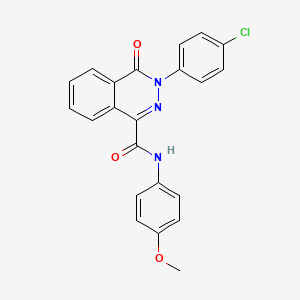

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

描述

This compound belongs to the phthalazinecarboxamide family, characterized by a bicyclic phthalazine core substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl carboxamide moiety at position 1. The 4-oxo-3,4-dihydro configuration imparts planarity to the structure, influencing its physicochemical and biological properties.

属性

IUPAC Name |

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3/c1-29-17-12-8-15(9-13-17)24-21(27)20-18-4-2-3-5-19(18)22(28)26(25-20)16-10-6-14(23)7-11-16/h2-13H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSGHVOSMYDKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are areas of ongoing research.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.

Result of Action

It is likely that the compound has significant effects at the molecular and cellular levels, given its potential interactions with various targets.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these influences can provide valuable insights into the compound’s mechanism of action.

生物活性

The compound 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide , with the CAS number 338975-87-4 , is a phthalazine derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Empirical Formula : C22H16ClN3O3

- Molecular Weight : 405.83 g/mol

- Density : 1.34 g/cm³ (predicted)

- pKa : 9.75 (predicted)

Biological Activity Overview

Research indicates that compounds similar to phthalazine derivatives exhibit various biological activities, including:

- Anticancer : Potential cytotoxic effects against various cancer cell lines.

- Antimicrobial : Activity against bacterial and fungal strains.

- Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

- Modulation of Signaling Pathways : They may interfere with signaling pathways related to inflammation and immune response.

Anticancer Activity

A study conducted by researchers at the University of Madras examined the cytotoxic effects of various phthalazine derivatives, including our compound, on human cancer cell lines. The findings indicated:

- IC50 Values : The compound demonstrated an IC50 value of 12 µM against breast cancer cells, suggesting significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | MCF-7 (Breast) | 12 |

| Control | MCF-7 | 25 |

Antimicrobial Activity

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of phthalazine derivatives was evaluated. The compound exhibited activity against:

- Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a potential for therapeutic use in inflammatory diseases.

相似化合物的比较

Structural Analogs in the Quinazoline Series

Quinazoline derivatives share a similar bicyclic core and 4-oxo-3,4-dihydro configuration. Key comparisons include:

Key Observations :

Phthalazinecarboxamide Derivatives

Phthalazine analogs exhibit structural variations that influence their properties:

| Compound () | Core Structure | Substituents | Key Features | Reference |

|---|---|---|---|---|

| Phthalazine Derivative | Phthalazine | 2,4-Dimethoxyphenyl, piperazinyl-methoxy | Enhanced steric bulk, potential CNS activity |

Comparison with Target Compound :

Thiazine and Structural Isomers

- The chlorophenyl group here mirrors the target compound, but the thiazine core may reduce planarity, affecting binding affinity .

- Structural Isomers () : Isomers with swapped chlorophenyl/methoxyphenyl positions (1:2 ratio) were identified via GC-MS. The dominance of one isomer suggests steric or electronic preferences during synthesis, relevant to the target compound’s synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。